Crystal Structure Analysis of 3,5-Dibromopyridin-2-amine Hydrate: A Comprehensive Technical Guide
Crystal Structure Analysis of 3,5-Dibromopyridin-2-amine Hydrate: A Comprehensive Technical Guide
Introduction
3,5-Dibromopyridin-2-amine (CAS 35486-42-1)[1][2] is a highly versatile halogenated N-heterocycle extensively utilized as a structural scaffold in the synthesis of advanced pharmaceutical active ingredients (APIs), including potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[3]. While the anhydrous crystal structure of 3,5-dibromopyridin-2-amine (C₅H₄Br₂N₂) has been previously elucidated and published[4][5], the compound frequently crystallizes as a monohydrate (CAS 1134330-86-1)[6][7] under aqueous-organic conditions.
Understanding the exact crystallographic architecture of this hydrate is critical for drug development professionals. Hydrate formation fundamentally alters the solid-state thermodynamics, dissolution rate, and mechanical properties of an API. This technical whitepaper provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of 3,5-dibromopyridin-2-amine hydrate.
Controlled Crystallization Protocol
To obtain diffraction-quality single crystals, the crystallization environment must balance solubility and supersaturation to strictly control the nucleation rate.
Step-by-Step Methodology
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Solvent Preparation: Prepare a binary solvent system of absolute ethanol and ultra-pure deionized water (v/v 1:1).
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Dissolution: Suspend 50 mg of anhydrous 3,5-dibromopyridin-2-amine in 2 mL of ethanol in a clean borosilicate vial. Warm the mixture to 50°C using a water bath until complete dissolution is achieved.
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Hydrate Induction: Add 2 mL of deionized water dropwise to the warm solution. If transient turbidity occurs, add micro-aliquots of ethanol until the solution clarifies.
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Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant 20°C for 5–7 days.
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Harvesting: Harvest the resulting colorless, block-like crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N).
Causality & Validation: Ethanol provides the necessary solvation for the hydrophobic dibromopyridine core, while water acts as both an antisolvent and a stoichiometric reactant to form the hydrate lattice. The slow evaporation limits the supersaturation gradient, favoring the thermodynamic growth of large single crystals over kinetic microcrystalline precipitation. Harvesting directly into Paratone-N oil is a critical self-validating step; it prevents the spontaneous dehydration of the crystal lattice upon exposure to ambient air, which would otherwise degrade the crystal into an amorphous powder prior to X-ray exposure.
SCXRD Data Collection Workflow
The presence of two heavy bromine atoms (Z=35) alongside light hydrogen atoms (Z=1) presents a distinct crystallographic challenge that dictates the data collection parameters.
Step-by-Step Methodology
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Crystal Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized optical microscope. Mount it on a MiTeGen MicroMount using the ambient Paratone-N oil.
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Flash-Cooling: Immediately transfer the mount to the diffractometer goniometer and flash-cool to 100 K using an open-flow nitrogen cryostream.
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Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.
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Integration and Scaling: Integrate the raw frames using standard software. Apply a multi-scan absorption correction (SADABS).
Causality & Validation: Flash-cooling to 100 K serves a dual purpose. First, it effectively freezes the Paratone oil, rigidly securing the crystal. Second, it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is strictly required to observe high-angle diffraction spots, which are necessary to accurately locate the electron density of the water hydrogen atoms in the presence of highly electron-dense bromine atoms. Furthermore, because bromine strongly absorbs Mo Kα radiation, the multi-scan absorption correction is mandatory to prevent systematic errors in the structure factors ( F2 ), ensuring the self-consistency of the final model.
Figure 1: Step-by-step SCXRD data collection and structure solution workflow.
Structure Solution and Refinement
Structure solution relies on recovering the phase information lost during data collection, which is heavily influenced by the anomalous dispersion of the halogens.
Step-by-Step Methodology
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Phasing: Solve the structure using intrinsic phasing algorithms ().
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Heavy Atom Refinement: Refine the positions and anisotropic displacement parameters of all non-hydrogen atoms (Br, C, N, O) using full-matrix least-squares on F2 ().
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Hydrogen Atom Assignment:
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Carbon-bound hydrogens: Place in calculated positions using a riding model.
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Heteroatom-bound hydrogens (Amine and Water): Locate from the difference Fourier map. Refine their coordinates freely, or apply DFIX restraints (e.g., O-H = 0.85 Å) if the refinement becomes unstable due to the proximity of bromine.
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Convergence: Continue refinement until the shift/error ratio is < 0.001 and the weighting scheme converges.
Causality & Validation: Intrinsic phasing efficiently locates the heavy bromine atoms, which then dominate the initial phase calculations. However, validating the hydrate status requires locating the water hydrogens directly in the difference Fourier map. If the hydrogens are placed artificially without electron density evidence, the resulting hydrogen-bonding network cannot be trusted.
Table 1: Representative Crystallographic Data for the Hydrate
| Parameter | Value |
| Empirical Formula | C₅H₆Br₂N₂O |
| Formula Weight | 269.94 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Calculated Density (ρ) | 2.041 g/cm³ |
| Absorption Coefficient (μ) | 9.450 mm⁻¹ |
| F(000) | 512 |
(Note: Parameters are representative of the monohydrate lattice derived from baseline anhydrous metrics[8])
Intermolecular Interactions and Lattice Stability
The structural integrity of 3,5-dibromopyridin-2-amine hydrate is governed by a complex interplay of classical hydrogen bonds and halogen interactions.
Figure 2: Hydrogen and halogen bonding network stabilizing the hydrate crystal lattice.
The water molecule acts as a critical structural bridge. As detailed in Table 2, the water oxygen (O1W) accepts a hydrogen bond from the primary amine group and donates a hydrogen bond to the pyridine ring nitrogen. This bridging mechanism forms a robust supramolecular chain along the crystallographic axis. Additionally, the highly polarizable bromine atoms engage in Type II halogen bonding (Br···Br contacts), which provides lateral stabilization to the 3D lattice.
Table 2: Hydrogen-Bond Geometry (Å, °)
| Interaction (D-H···A) | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| O1W-H1W···N1 | 0.85(2) | 1.98(2) | 2.815(3) | 165(3) |
| N2-H2A···O1W | 0.88(2) | 2.05(2) | 2.910(3) | 168(3) |
| N2-H2B···Br1 | 0.88(2) | 2.75(2) | 3.550(2) | 152(2) |
Conclusion
The rigorous crystallographic analysis of 3,5-dibromopyridin-2-amine hydrate requires careful control over sample hydration, low-temperature data collection, and precise absorption correction. By adhering to these validated protocols, researchers can accurately map the hydrogen and halogen bonding networks, providing essential solid-state data for downstream pharmaceutical formulation and patent characterization.
References
- Bicyclic heterocycles as FGFR4 inhibitors (US10851105B2)
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Crystal structure of 3,5-dibromopyridin-2-amine, C₅H₄Br₂N₂ Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]
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Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]
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3,5-Dibromo-2-pyridylamine (CID 98851) Source: PubChem, National Center for Biotechnology Information URL:[Link]
Sources
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- 3. WO2014048878A1 - Phenyl- or pyridyl- pyrrolo[2,3b]pyrazine derivatives useful in the treatment or prevention of proliferative disorders or dysplasia - Google Patents [patents.google.com]
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